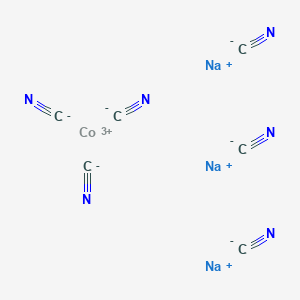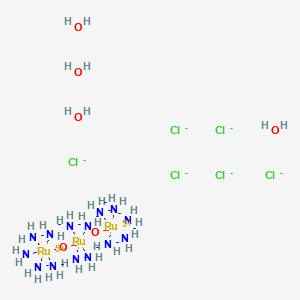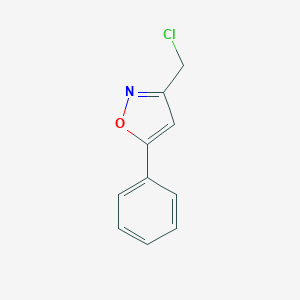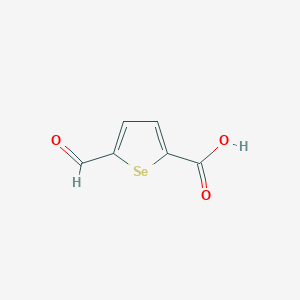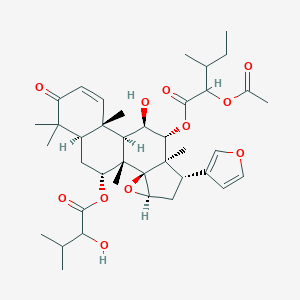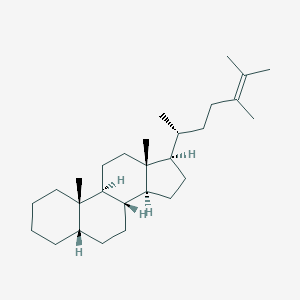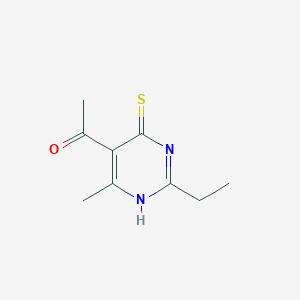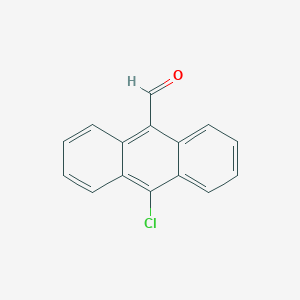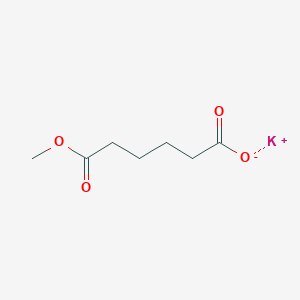
Methyl potassium adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl potassium adipate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of adipic acid, which is commonly used in the production of nylon and other synthetic fibers. Methyl potassium adipate has been found to have unique properties that make it useful in a variety of research applications.
Mechanism Of Action
The mechanism of action of methyl potassium adipate is not fully understood, but it is believed to act as a Lewis base catalyst. This means that it can donate a pair of electrons to an electrophile, facilitating the reaction between the electrophile and a nucleophile.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of methyl potassium adipate. However, it has been shown to be relatively non-toxic and has low levels of environmental impact. This makes it an attractive compound for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of using methyl potassium adipate in laboratory experiments is its low toxicity and environmental impact. It is also relatively easy to synthesize and has a wide range of potential applications. However, one limitation is that it is not as widely studied as other compounds, so there may be limited information available on its properties and potential uses.
Future Directions
There are a number of potential future directions for research on methyl potassium adipate. One area of interest is in the development of new catalytic reactions using this compound. It may also have potential applications in the production of pharmaceuticals and other chemicals. Further research is needed to fully understand the properties and potential uses of methyl potassium adipate.
Synthesis Methods
Methyl potassium adipate can be synthesized through the reaction of adipic acid with potassium hydroxide and methanol. This reaction results in the formation of methyl potassium adipate and water. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
Methyl potassium adipate has been found to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. This compound has been shown to be an effective catalyst for a variety of organic reactions, including the synthesis of esters and amides.
properties
CAS RN |
10525-19-6 |
|---|---|
Product Name |
Methyl potassium adipate |
Molecular Formula |
C7H11KO4 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
potassium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.K/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
VIKLNKRRVRFMJF-UHFFFAOYSA-M |
Isomeric SMILES |
COC(=O)CCCCC(=O)[O-].[K+] |
SMILES |
COC(=O)CCCCC(=O)[O-].[K+] |
Canonical SMILES |
COC(=O)CCCCC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



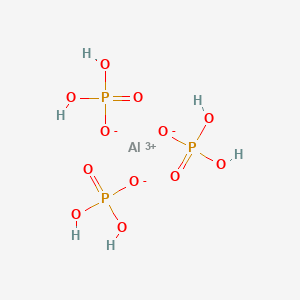
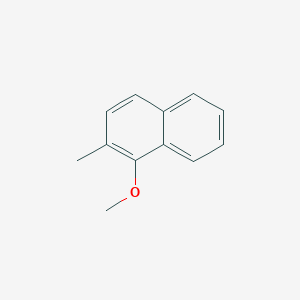
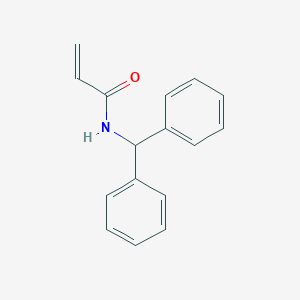
![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)
